(9,10-Diphenylanthracen-2-yl)boronic acid
Overview
Description
(9,10-Diphenylanthracen-2-yl)boronic acid is a boronic acid derivative with the molecular formula C26H19BO2. This compound is notable for its unique structure, which includes a boronic acid group attached to a 9,10-diphenylanthracene moiety. It is primarily used in organic synthesis and materials science due to its ability to form stable complexes with various organic and inorganic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9,10-Diphenylanthracen-2-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out by coupling 9,10-diphenylanthracene-2-bromide with a boronic acid derivative in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually performed in a solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield .
Chemical Reactions Analysis
Types of Reactions: (9,10-Diphenylanthracen-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming various derivatives.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Substitution: Nucleophiles like amines or alcohols.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as THF.
Major Products:
Oxidation: Boronic esters or borates.
Substitution: Various substituted derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
(9,10-Diphenylanthracen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex organic molecules through cross-coupling reactions.
Materials Science: Employed in the development of organic semiconductors and light-emitting materials due to its photophysical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.
Mechanism of Action
The mechanism of action of (9,10-Diphenylanthracen-2-yl)boronic acid primarily involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This property is exploited in various applications, including molecular recognition and catalysis .
Comparison with Similar Compounds
- Phenylboronic acid
- Anthracene-2-boronic acid
- 9,10-Diphenylanthracene
Comparison: (9,10-Diphenylanthracen-2-yl)boronic acid is unique due to the presence of both the boronic acid group and the 9,10-diphenylanthracene moiety. This combination imparts distinct photophysical properties and reactivity, making it particularly useful in materials science and organic synthesis. In contrast, phenylboronic acid and anthracene-2-boronic acid lack the extended conjugation and steric bulk provided by the diphenylanthracene group, resulting in different reactivity and applications .
Properties
IUPAC Name |
(9,10-diphenylanthracen-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BO2/c28-27(29)20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17,28-29H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUDLJXJTYSUGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC=C4)C5=CC=CC=C5)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50631121 | |
Record name | (9,10-Diphenylanthracen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50631121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597553-98-5 | |
Record name | (9,10-Diphenylanthracen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50631121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-Diphenylanthracene-2-boronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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